cis-3,4-Piperidinediol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cis-3,4-disubstituted piperidines, which includes compounds like cis-3,4-Piperidinediol hydrochloride, can be achieved through multiple routes. Notably, carbonyl ene and Prins cyclizations have been employed to achieve diastereoselective synthesis, with Brønsted and Lewis acid catalysts playing pivotal roles in directing the diastereomeric outcomes. Williams et al. (2002) highlighted that carbonyl ene cyclization catalyzed by Lewis acids tends to favor the formation of trans piperidines, whereas Prins cyclization catalyzed by hydrochloric acid at low temperatures tends to yield cis products with high diastereoselectivity (Williams et al., 2002).
Molecular Structure Analysis
The molecular structure of cis-3,4-Piperidinediol hydrochloride is characterized by the cis orientation of substituents at the 3rd and 4th positions of the piperidine ring. This spatial arrangement significantly influences its reactivity and the types of chemical reactions it can undergo. The presence of hydrochloride suggests that the compound exists as a hydrochloride salt, which can impact its solubility and stability.
Chemical Reactions and Properties
cis-3,4-Piperidinediol hydrochloride can participate in various chemical reactions, particularly those that involve nucleophilic substitution at the 3rd or 4th carbon, or reactions that utilize the piperidine nitrogen as a nucleophile. The compound's reactivity is also influenced by the presence of hydroxyl groups, which can undergo transformations such as esterification, alkylation, and oxidation.
Physical Properties Analysis
The physical properties of cis-3,4-Piperidinediol hydrochloride, such as melting point, boiling point, and solubility, are determined by its molecular structure. The hydrochloride salt form likely enhances its water solubility, making it more amenable to aqueous reactions and applications.
Chemical Properties Analysis
The chemical properties of cis-3,4-Piperidinediol hydrochloride are shaped by its functional groups and stereochemistry. The hydroxyl groups make it a polyol, which can engage in hydrogen bonding and other polar interactions. The cis configuration and piperidine ring contribute to its nucleophilicity and potential to act as a ligand in coordination chemistry.
For more in-depth information and further research, please refer to the cited sources:
Scientific Research Applications
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : “cis-3,4-Piperidinediol hydrochloride” is an important intermediate for the synthesis of active compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular active compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results : The outcomes would also depend on the specific active compound being synthesized. The source does not provide any quantitative data or statistical analyses .
Synthesis of P-gp inhibitors
- Field : Medicinal Chemistry
- Application : “cis-3,4-Piperidinediol hydrochloride” can be used as a precursor for the synthesis of P-gp inhibitors . These are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
- Method : The specific methods of application or experimental procedures would depend on the particular P-gp inhibitor being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results : The outcomes would also depend on the specific P-gp inhibitor being synthesized. The source does not provide any quantitative data or statistical analyses .
Synthesis of Highly Functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones
- Field : Organic Chemistry
- Application : “cis-3,4-Piperidinediol hydrochloride” can be used in the preparation of highly functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones .
- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results : The outcomes would also depend on the specific compound being synthesized. The source does not provide any quantitative data or statistical analyses .
Synthesis of Crystal, Molecular Structure and DFT Studies of Highly Functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones
- Field : Organic Chemistry
- Application : “cis-3,4-Piperidinediol hydrochloride” can be used in the preparation of crystal, molecular structure and DFT studies of highly functionalized N-(Pyridinylmethyl)-bis[(E)-arylmethylidene]tetrahydropyridinones .
- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results : The outcomes would also depend on the specific compound being synthesized. The source does not provide any quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
(3S,4R)-piperidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Piperidinediol hydrochloride | |
CAS RN |
1523530-14-4, 443648-89-3 | |
Record name | 3,4-Piperidinediol, hydrochloride (1:1), (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(3R,4S)-piperidine-3,4-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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